1-(3,3-二乙氧基丙基)-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

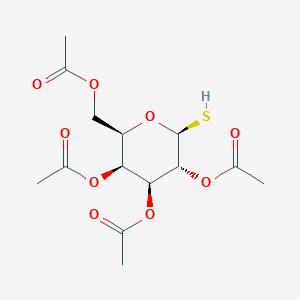

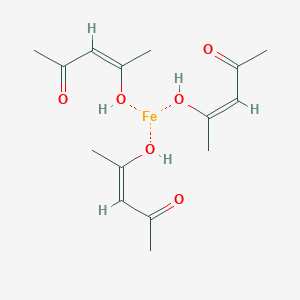

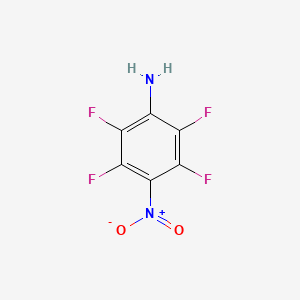

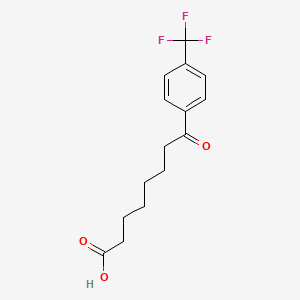

The compound "1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole" is a pyrazole derivative that is of interest due to its potential applications in various fields of chemistry and biology. Pyrazole derivatives are known for their diverse biological activities and their utility in medicinal chemistry as pharmacophores. The presence of a 1,3,2-dioxaborolane moiety suggests potential utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of pyrazole derivatives can involve sequential functionalization, as seen in the preparation of 3,5-diarylated and 3,4,5-triarylated pyrazole 1-oxides through regioselective metalation and palladium(0)-catalyzed cross-coupling . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be employed, utilizing metalation and cross-coupling techniques to introduce the 1,3,2-dioxaborolane moiety into the pyrazole framework.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as FT-IR, NMR, and MS, as well as X-ray diffraction for crystal structure determination . Density functional theory (DFT) calculations can further confirm the molecular structure and provide insights into the electronic properties of the compound .

Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions. The presence of a dioxaborolane moiety in the compound suggests its potential use in Suzuki-Miyaura cross-coupling reactions, which are widely used for creating carbon-carbon bonds in the synthesis of pharmaceuticals and organic materials . Additionally, pyrazole derivatives can be functionalized through reactions with electrophiles, as indicated by the sequential metalation/functionalization strategies .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be quite diverse, depending on the substituents attached to the core pyrazole ring. The compound likely possesses unique properties due to the presence of both diethoxypropyl and dioxaborolane groups. Theoretical calculations such as DFT can provide information on the optimized geometry, electronic properties, and hyperpolarizability of the compound . Molecular docking studies can also predict the interaction of the compound with biological targets, which is crucial for drug design .

科学研究应用

合成和表征

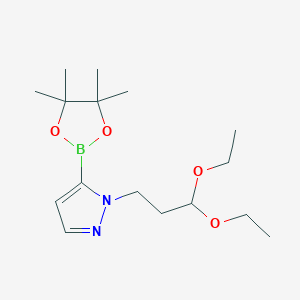

具有四甲基-1,3,2-二氧杂硼环-2-基团的化合物,例如 1-(3,3-二乙氧基丙基)-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡唑,已对其合成和结构表征进行了广泛的研究。例如,已经记录了类似化合物的合成及其通过 FT-IR、NMR 光谱、质谱和 X 射线衍射等技术进行的表征。这些化合物通常是有机合成中的中间体,突出了它们在创建更复杂分子中的重要性 (廖、刘、王和周,2022)。

在材料科学中的应用

研究还扩展到这些化合物在材料科学中的应用,特别是在共轭聚合物的合成中。这些聚合物表现出适合于光电应用的特性,例如发光和半导体行为。例如,使用具有四甲基-1,3,2-二氧杂硼环-2-基团的化合物制备高发光共轭聚合物,证明了它们在开发具有电子和光子学潜在应用的新材料中的用途 (朱、拉宾德拉纳特、贝耶莱因和蒂克,2007)。

合成化学的进步

此外,这些化合物还在推进合成化学方法学中发挥着至关重要的作用,包括开发新的合成路线。这包括简化杂芳基连接化合物的生产的微波辅助合成技术,展示了化学合成过程中的多功能性和效率改进 (Rheault、Donaldson 和 Cheung,2009)。

属性

IUPAC Name |

1-(3,3-diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29BN2O4/c1-7-20-14(21-8-2)10-12-19-13(9-11-18-19)17-22-15(3,4)16(5,6)23-17/h9,11,14H,7-8,10,12H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQETUILOMRMBEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CCC(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459617 |

Source

|

| Record name | 1-(3,3-DIETHOXYPROPYL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole | |

CAS RN |

847818-78-4 |

Source

|

| Record name | 1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847818-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,3-DIETHOXYPROPYL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)

![Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1310612.png)